Methyl 2,2-dimethyl-3-oxopropanoate
Overview
Description
Methyl 2,2-dimethyl-3-oxopropanoate: is an organic compound with the molecular formula C6H10O3. It is a methyl ester derivative of 2,2-dimethyl-3-oxopropanoic acid. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidation of 3-Hydroxy-2,2-dimethylpropanoic Acid Methyl Ester:
Industrial Production Methods:
- The industrial production of Methyl 2,2-dimethyl-3-oxopropanoate typically involves the esterification of 2,2-dimethyl-3-oxopropanoic acid with methanol in the presence of an acid catalyst.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
Reagents: Pyridinium chlorochromate.
Conditions: Room temperature, dichloromethane as solvent.
Products: Methyl 2,2-dimethyl-3-oxopropanoate.
-
Reduction:
Reagents: Sodium borohydride.
Conditions: Room temperature, methanol as solvent.
Products: 3-Hydroxy-2,2-dimethylpropanoic acid methyl ester.
-
Substitution:
Reagents: Various nucleophiles (e.g., amines, alcohols).
Conditions: Room temperature, appropriate solvent.
Products: Corresponding substituted derivatives.
Scientific Research Applications
Chemistry:
Biology:
- Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals .
Medicine:
Industry:
Mechanism of Action
Mechanism:
- Methyl 2,2-dimethyl-3-oxopropanoate acts as an intermediate in various chemical reactions. Its mechanism of action involves the formation of reactive intermediates that participate in nucleophilic substitution, oxidation, and reduction reactions .
Molecular Targets and Pathways:
Comparison with Similar Compounds
-
Ethyl 2,2-dimethyl-3-oxopropanoate:
- Similar structure but with an ethyl ester group instead of a methyl ester group.
- Used in similar synthetic applications.
-
Methyl 2,2-dimethyl-3-oxobutanoate:
- Similar structure but with an additional carbon in the backbone.
- Used in the synthesis of different derivatives.
Uniqueness:
Biological Activity
Methyl 2,2-dimethyl-3-oxopropanoate (CAS Number: 13865-20-8) is an organic compound with significant applications in organic synthesis and medicinal chemistry. This compound serves as a methyl ester derivative of 2,2-dimethyl-3-oxopropanoic acid and has been noted for its role in the synthesis of various biologically active compounds, including pharmaceuticals and agrochemicals.
This compound has the molecular formula . It can be synthesized through several methods, primarily involving the esterification of 2,2-dimethyl-3-oxopropanoic acid with methanol in the presence of an acid catalyst. Other synthetic routes include oxidation and reduction reactions utilizing reagents such as pyridinium chlorochromate and sodium borohydride, respectively.
The biological activity of this compound is largely attributed to its function as an intermediate in various chemical reactions. Its mechanism involves the formation of reactive intermediates that participate in nucleophilic substitution, oxidation, and reduction reactions. These properties enable it to act on specific molecular targets within biological systems, potentially influencing metabolic pathways.
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of derivatives synthesized from this compound. For instance, a series of compounds derived from this ester demonstrated significant inhibitory effects on cancer cell lines such as HCT-116 and HeLa. The IC50 values for these compounds ranged from 0.12 mg/mL to 0.81 mg/mL, indicating their potency against cancer cells while showing selectivity over normal cells (HEK-293) .
Table 1: Inhibitory Activity of Compounds Derived from this compound
Compound ID | IC50 (mg/mL) | Cell Line Tested |
---|---|---|
7a | 0.12 | HCT-116 |
7g | 0.12 | HCT-116 |
7d | 0.81 | HCT-116 |
These compounds were found to induce apoptotic processes in cancer cells, as evidenced by DAPI staining which showed nuclear disintegration in treated cells compared to controls .
Other Biological Activities
In addition to its anticancer properties, this compound has been investigated for its role in synthesizing biologically active compounds that may exhibit anti-inflammatory and antimicrobial activities. The structural modifications of this compound have led to derivatives that function as potent histone deacetylase inhibitors (HDACIs), which are crucial in cancer therapy due to their role in regulating gene expression .
Case Studies and Research Findings
- Antiproliferative Activity : A study focused on the synthesis of various derivatives from this compound revealed that certain compounds displayed significant antiproliferative activity against cancer cell lines. The study utilized molecular docking techniques to elucidate the mechanisms through which these compounds exert their effects .
- Metabolic Network Analysis : Research on cyanobacteria has indicated that metabolic pathways involving similar compounds can enhance the production of valuable metabolites. This highlights the potential biotechnological applications of this compound derivatives in sustainable chemical production .
Properties
IUPAC Name |
methyl 2,2-dimethyl-3-oxopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-6(2,4-7)5(8)9-3/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKYUMYFILZJGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10456458 | |
Record name | Methyl 2,2-dimethyl-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10456458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13865-20-8 | |
Record name | Methyl 2,2-dimethyl-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10456458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2,2-dimethyl-3-oxopropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.